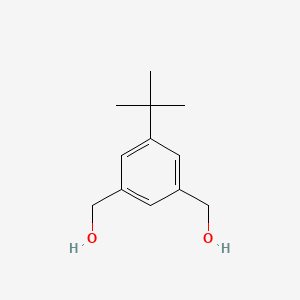

(5-(Tert-butyl)-1,3-phenylene)dimethanol

Description

Contextualization of (5-(Tert-butyl)-1,3-phenylene)dimethanol within Contemporary Organic and Materials Chemistry Research

In the landscape of modern chemical research, the design and synthesis of molecules with precisely controlled three-dimensional structures are paramount for the development of new technologies. This compound, identified by its CAS number 22157-91-1, emerges as a significant player in this context. The presence of the sterically demanding tert-butyl group on the phenylene ring influences the spatial arrangement of the molecule, which can, in turn, dictate the macroscopic properties of materials derived from it. Researchers are actively exploring how this structural motif can be exploited to create novel polymers, metal-organic frameworks (MOFs), and other functional materials with tailored properties.

Significance of Phenylene Dimethanol Core Structures in Advanced Chemical Synthesis and Functional Materials

The phenylene dimethanol core, a benzene (B151609) ring bearing two hydroxymethyl (-CH₂OH) groups, is a fundamental structural unit in organic chemistry. The reactivity of the two hydroxyl groups allows for a wide range of chemical transformations, making these compounds versatile precursors in the synthesis of more complex molecules. They can act as difunctional monomers in polymerization reactions, leading to the formation of polyesters, polyethers, and polyurethanes. The rigidity of the phenylene backbone combined with the flexibility of the methylene (B1212753) linkers imparts a unique combination of thermal stability and processability to the resulting polymers.

Furthermore, substituted phenylene dimethanol derivatives are instrumental in the development of high-performance polymers. The nature and position of the substituents on the aromatic ring can be fine-tuned to control properties such as solubility, thermal stability, and optical and electronic characteristics. For instance, the incorporation of bulky side groups can disrupt polymer chain packing, leading to increased solubility and processability, which is a significant challenge in the field of advanced polymer synthesis.

Overview of Research Trajectories Pertaining to this compound

Current research efforts concerning this compound and its analogs are multifaceted. One major avenue of investigation is its utilization as a monomer or cross-linking agent in the synthesis of novel polymers. The bulky tert-butyl group is of particular interest for its potential to enhance the solubility and thermal stability of polymers, making them suitable for applications in demanding environments.

Another significant research direction involves the use of this compound as a ligand in the construction of coordination polymers and metal-organic frameworks. The diol functionality can coordinate to metal centers, and the specific geometry imposed by the substituted phenylene ring can direct the formation of unique and potentially porous network structures. These materials are being explored for applications in gas storage, catalysis, and sensing.

While specific, detailed research findings on this compound are still emerging, the foundational knowledge of its precursor, 5-tert-butylisophthalic acid, provides valuable insights. This acid is known to be used in the synthesis of coordination polymers, suggesting a similar trajectory for its diol derivative. rsc.org

Synthesis and Properties

A plausible and efficient method for the preparation of this compound involves the reduction of a corresponding diester, such as dimethyl 5-tert-butylisophthalate. This transformation can be achieved using a suitable reducing agent, for example, lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds by the nucleophilic attack of the hydride ion on the carbonyl carbon of the ester groups, ultimately leading to the formation of the desired diol after an aqueous workup.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 22157-91-1 |

| Molecular Formula | C₁₂H₁₈O₂ |

| Physical Form | White to Yellow Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

[3-tert-butyl-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKRMXRNBHSPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 5 Tert Butyl 1,3 Phenylene Dimethanol

Reductive Transformations of Isophthalate (B1238265) Derivatives

The most direct routes to (5-(Tert-butyl)-1,3-phenylene)dimethanol involve the reduction of the corresponding isophthalate precursors, namely dimethyl 5-tert-butylisophthalate and 5-tert-butyl-1,3-benzenedicarboxylic acid. These transformations hinge on the conversion of two carboxyl or ester functional groups into primary alcohols.

Lithium Aluminum Hydride (LiAlH4) Mediated Reductions of Dimethyl 5-tert-butylisophthalate

Lithium aluminum hydride (LiAlH₄) is a potent and widely used reducing agent in organic chemistry, capable of reducing a variety of functional groups, including esters and carboxylic acids, to their corresponding alcohols. wikipedia.orgorganic-chemistry.org The reduction of diesters like dimethyl 5-tert-butylisophthalate with LiAlH₄ provides a direct pathway to this compound.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester group. masterorganicchemistry.com This initial attack forms a tetrahedral intermediate, which then collapses to release a methoxide leaving group, transiently forming an aldehyde. The aldehyde is subsequently and rapidly reduced by another equivalent of LiAlH₄ to the primary alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, an excess of the reagent is typically used to ensure the complete reduction of both ester groups to the diol. The reaction is generally conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and is followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide intermediates.

| Precursor | Reagent | Product | Typical Conditions |

| Dimethyl 5-tert-butylisophthalate | Lithium Aluminum Hydride (LiAlH₄) | This compound | Anhydrous THF or diethyl ether, followed by aqueous workup. |

Borane-Tetrahydrofuran Complex Reductions of 5-tert-butyl-1,3-benzenedicarboxylic Acid

The Borane-Tetrahydrofuran (BH₃-THF) complex is another effective reagent for the reduction of carboxylic acids to alcohols. chemicalbook.comacs.org It is often considered a milder alternative to LiAlH₄ and demonstrates excellent selectivity for carboxylic acids. msanet.com The reduction of 5-tert-butyl-1,3-benzenedicarboxylic acid with BH₃-THF offers a high-yielding route to the target diol.

The reaction proceeds through the formation of acyloxyborane intermediates. The borane coordinates with the carboxylic acid, which is then reduced. This method is advantageous as BH₃-THF typically does not reduce other functional groups like esters, amides, or nitriles as readily as it reduces carboxylic acids. chemicalbook.commsanet.com The reaction is usually performed in THF, the same solvent in which the reagent is complexed and stored. commonorganicchemistry.com

| Precursor | Reagent | Product | Typical Conditions |

| 5-tert-butyl-1,3-benzenedicarboxylic Acid | Borane-Tetrahydrofuran Complex (BH₃-THF) | This compound | Anhydrous THF, often at room temperature or with gentle heating. commonorganicchemistry.com |

Sodium Borohydride and Boron Trifluoride Diethyl Etherate (BF₃∙OEt₂) Reductions of 5-tert-butylisophthalic Acid

While sodium borohydride (NaBH₄) alone is generally ineffective for the reduction of carboxylic acids, its reactivity can be significantly enhanced by the addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃∙OEt₂). researchgate.netscirp.org This combination creates a more powerful reducing system capable of converting carboxylic acids to primary alcohols.

The role of BF₃∙OEt₂ is to activate the carboxylic acid group. scirp.org It coordinates to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to hydride attack from NaBH₄. This method has been successfully employed to reduce various hydantoins and amino acids to their corresponding alcohols. researchgate.netscirp.org Applying this system to 5-tert-butylisophthalic acid would involve the stepwise reduction of both carboxylic acid moieties to yield this compound.

| Precursor | Reagent(s) | Product | Typical Conditions |

| 5-tert-butylisophthalic Acid | Sodium Borohydride (NaBH₄), Boron Trifluoride Diethyl Etherate (BF₃∙OEt₂) | This compound | Anhydrous solvent like THF, typically at controlled temperatures (e.g., 0-5°C). medcraveonline.com |

Analogous Synthetic Routes from Related Precursors

General and analogous methods for synthesizing benzylic alcohols provide a broader context for the preparation of this compound. These routes may involve different starting materials but rely on fundamental organic transformations.

Reduction of Structurally Similar Phthalic Anhydride Derivatives

The reduction of cyclic anhydrides, such as phthalic anhydride and its derivatives, to the corresponding diols is a well-established transformation. stackexchange.com Although 5-tert-butylisophthalic acid is an isophthalic (1,3) derivative and does not form a monomeric anhydride, the reduction of phthalic (1,2) anhydrides is an analogous process in aromatic chemistry. Powerful reducing agents like LiAlH₄ are required for this conversion. stackexchange.com The reaction involves the opening of the anhydride ring followed by the reduction of both the resulting carboxylate and the ester (or aldehyde) intermediate to primary alcohols. This method underscores the utility of strong hydrides in converting dicarbonyl compounds to diols.

General Approaches to Benzylic Alcohols from Aromatic Precursors

The synthesis of benzylic alcohols is a cornerstone of organic synthesis, with numerous established methods. One classic approach is the Grignard reaction, where an arylmagnesium halide reacts with formaldehyde to produce a primary benzylic alcohol.

More contemporary methods focus on the direct oxidation of benzylic C-H bonds. nih.gov For instance, a method employing bis(methanesulfonyl) peroxide as an oxidant can convert alkylated benzenes into benzylic mesylates, which are then hydrolyzed under mild conditions to yield benzylic alcohols. nih.govacs.org This approach offers high selectivity and functional group tolerance, avoiding the over-oxidation to ketones or aldehydes that can occur with other methods. organic-chemistry.org These general strategies represent fundamental transformations that could be conceptually adapted for the synthesis of complex benzylic diols.

Derivatization and Chemical Reactivity of 5 Tert Butyl 1,3 Phenylene Dimethanol

Oxidative Transformations and Carbonyl Compound Formation

The primary alcohol functionalities of (5-(Tert-butyl)-1,3-phenylene)dimethanol are susceptible to oxidation to form the corresponding carbonyl compounds. The choice of oxidizing agent is crucial in determining the extent of the oxidation, with milder reagents selectively converting the alcohols to aldehydes, while stronger oxidants could lead to the formation of carboxylic acids.

Manganese Dioxide (MnO2) Mediated Oxidation to 5-tert-butylisophthalaldehyde

Manganese dioxide (MnO2) is a widely utilized oxidizing agent for the selective conversion of benzylic alcohols to their corresponding aldehydes. This reagent is particularly advantageous due to its mild reaction conditions and high selectivity, which minimizes over-oxidation to the carboxylic acid. The oxidation of this compound to 5-tert-butylisophthalaldehyde represents a key transformation, yielding a dialdehyde (B1249045) that is a valuable precursor in various synthetic applications.

While specific research detailing the manganese dioxide-mediated oxidation of this compound is not extensively documented in readily available literature, the reaction is expected to proceed under standard conditions for this type of transformation. Typically, the reaction involves stirring the diol with an excess of activated MnO2 in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the solid MnO2 and its reduced forms are removed by filtration, and the desired 5-tert-butylisophthalaldehyde is isolated from the filtrate.

Table 1: Reactants and Products in the Oxidation of this compound

| Compound Name | Molecular Formula | Role in Reaction |

| This compound | C12H18O2 | Starting Material |

| Manganese Dioxide | MnO2 | Oxidizing Agent |

| 5-tert-butylisophthalaldehyde | C12H14O2 | Product |

Halogenation Reactions for Further Functionalization

The hydroxyl groups of this compound can be substituted with halogens, providing a pathway for further functionalization of the molecule. These halogenated derivatives are valuable intermediates in organic synthesis, for instance, in the introduction of the benzylic framework into larger molecules via nucleophilic substitution reactions.

Conversion to Bromomethyl Derivatives using Hydrobromic Acid (HBr)

The conversion of benzylic alcohols to their corresponding bromides can be effectively achieved using hydrobromic acid (HBr). This reaction typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the carbocation intermediate. For this compound, the reaction with HBr is expected to yield 1,3-bis(bromomethyl)-5-tert-butylbenzene.

Detailed experimental procedures for the direct conversion of this compound to its dibromide using HBr are not prominently reported. However, the general protocol for such transformations involves treating the alcohol with a concentrated aqueous solution of HBr, often in the presence of a phase-transfer catalyst or with a solvent that facilitates the reaction. The reaction may require heating to proceed at a reasonable rate. The product, 1,3-bis(bromomethyl)-5-tert-butylbenzene, can then be isolated and purified using standard techniques such as extraction and crystallization.

Table 2: Halogenation of this compound

| Starting Material | Reagent | Product |

| This compound | Hydrobromic Acid (HBr) | 1,3-bis(bromomethyl)-5-tert-butylbenzene |

Formation of Complex Organic and Organometallic Architectures

The bifunctional nature of this compound and its derivatives makes them excellent candidates for the construction of complex molecular architectures, including macrocycles and pincer-type ligands that can coordinate to metal centers.

Incorporation into Pincer Type Bicyclic Chalcogenuranes

Recent research has demonstrated the utility of derivatives of this compound in the synthesis of pincer-type bicyclic chalcogenuranes. These organochalcogen compounds, particularly those of selenium and tellurium, have garnered significant interest due to their unique structural features and potential applications in catalysis and materials science.

In a notable study, a derivative of this compound was utilized in the synthesis of a pincer-type bicyclic diacyloxyselenurane. nih.gov The synthetic strategy involved the preparation of dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate, which was then hydrolyzed to the corresponding diacid. nih.gov Subsequent oxidation of this diacid with hydrogen peroxide (H2O2) led to the formation of the bicyclic diacyloxyselenurane. nih.gov

Furthermore, the related diol, (5-tert-butyl-2-(phenylselanyl)-1,3-phenylene)dimethanol, was synthesized by the reduction of dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate using lithium aluminum hydride (LiAlH4). nih.gov This diol represents a close structural analog of the parent compound and highlights the potential for incorporating the this compound framework into complex organoselenium structures. The resulting bicyclic selenuranes were characterized by single-crystal X-ray crystallography, which provided valuable insights into their structural aspects. nih.gov

Synthesis and Structural Aspects of Diazaselenuranes

The synthesis of diazaselenuranes, a class of selenium-nitrogen heterocycles, can be approached through multi-step pathways starting from this compound. A common strategy in organoselenium chemistry involves the reaction of selenium dihalides with appropriate difunctional organic molecules. researchgate.net The initial step in utilizing this compound for this purpose would be its conversion to a more reactive intermediate, such as 1,3-bis(bromomethyl)-5-tert-butylbenzene. This dihalide can then be transformed into a diamine, 1,3-bis(aminomethyl)-5-tert-butylbenzene.

| Intermediate | Reagent | Product |

| This compound | PBr₃ or HBr | 1,3-bis(bromomethyl)-5-tert-butylbenzene |

| 1,3-bis(bromomethyl)-5-tert-butylbenzene | NH₃ or NaN₃ followed by reduction | 1,3-bis(aminomethyl)-5-tert-butylbenzene |

| 1,3-bis(aminomethyl)-5-tert-butylbenzene | SeOCl₂ or SeO₂/amine | (5-(tert-butyl)-1,3-phenylene)-fused diazaselenurane |

Precursor in Bis-thiosemicarbazone Synthesis

This compound is a viable precursor for the synthesis of bis-thiosemicarbazones, which are multidentate ligands known for their coordination chemistry and potential applications in medicine and materials science. The synthesis of thiosemicarbazones typically involves the condensation reaction between a carbonyl compound (an aldehyde or ketone) and thiosemicarbazide (B42300). nih.gov

Therefore, the initial step in this synthetic pathway is the oxidation of the two primary alcohol groups of this compound to form the corresponding dialdehyde, 5-tert-butylisophthalaldehyde. This oxidation can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.

Once the 5-tert-butylisophthalaldehyde is obtained, it can be reacted with two equivalents of thiosemicarbazide in a suitable solvent, typically ethanol, often with catalytic acid, to yield the desired bis-thiosemicarbazone. The reaction proceeds through the formation of two hydrazone linkages.

| Step | Reactant | Reagent | Product |

| 1. Oxidation | This compound | PCC, MnO₂, or Swern Oxidation | 5-tert-butylisophthalaldehyde |

| 2. Condensation | 5-tert-butylisophthalaldehyde | Thiosemicarbazide (2 eq.) | 5-tert-butylisophthalaldehyde bis(thiosemicarbazone) |

Building Blocks for Poly-cyanostilbene Macrocycles and Related Cyclic Systems

The synthesis of poly-cyanostilbene macrocycles and related cyclic systems can utilize derivatives of this compound as key building blocks. Stilbenes are commonly synthesized via olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. nih.govjuliethahn.com The HWE reaction, in particular, is noted for producing olefins with high E-selectivity. organic-chemistry.org

To construct a macrocycle, this compound would first be converted into a precursor suitable for an olefination reaction. One pathway involves the oxidation of the diol to 5-tert-butylisophthalaldehyde, as previously described. This dialdehyde can then undergo a double HWE reaction with a bis-phosphonate reagent that contains the cyano-substituted aromatic moieties.

Alternatively, the diol can be converted to the corresponding dihalide, 1,3-bis(bromomethyl)-5-tert-butylbenzene. This dihalide can then be reacted with triethyl phosphite (B83602) in an Arbuzov reaction to generate the bis-phosphonate, tetraethyl ((5-(tert-butyl)-1,3-phenylene)bis(methylene))bis(phosphonate). This bis-phosphonate can then be reacted with a cyanobenzaldehyde derivative in a double HWE reaction to form the stilbene (B7821643) linkages of the macrocycle. The final macrocyclization step would depend on the specific design of the monomers.

| Precursor from Diol | Reaction Type | Co-reactant | Product Type |

| 5-tert-butylisophthalaldehyde | Horner-Wadsworth-Emmons | Cyanophenyl bis-phosphonate | Poly-cyanostilbene |

| Tetraethyl ((5-(tert-butyl)-1,3-phenylene)bis(methylene))bis(phosphonate) | Horner-Wadsworth-Emmons | Cyanobenzaldehyde | Poly-cyanostilbene |

Formation of Phthalocyanine (B1677752) Precursors via Nucleophilic Substitution Reactions

Phthalocyanines are large, aromatic macrocycles that are synthesized from phthalonitrile (B49051) precursors. This compound can be converted into a key precursor for a phthalocyanine analogue. The standard approach to synthesizing phthalonitriles involves the nucleophilic substitution of a leaving group on an aromatic ring with a cyanide salt. chemspider.com

The synthetic route begins with the conversion of the two hydroxyl groups of this compound into better leaving groups, typically halides. This is readily accomplished by reacting the diol with a reagent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield 1,3-bis(bromomethyl)-5-tert-butylbenzene.

The subsequent step is a double nucleophilic substitution reaction where the benzylic bromides are displaced by cyanide ions. This reaction is typically carried out using sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemspider.com The product of this reaction is 2,2'-(5-(tert-butyl)-1,3-phenylene)diacetonitrile, which can serve as a precursor for the synthesis of phthalocyanine-like macrocycles.

| Reactant | Reagent | Solvent | Product |

| This compound | PBr₃ or HBr | - | 1,3-bis(bromomethyl)-5-tert-butylbenzene |

| 1,3-bis(bromomethyl)-5-tert-butylbenzene | NaCN or KCN | DMSO | 2,2'-(5-(tert-butyl)-1,3-phenylene)diacetonitrile |

Application in 1,4-Disubstituted Bis-1H-1,2,3-triazole Synthesis

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.com This reaction provides a powerful method for linking molecular fragments with high efficiency and regioselectivity. This compound can be used as a scaffold to create bis-1,2,3-triazoles.

The key to this application is the conversion of the diol into a diazide. A convenient one-pot procedure for the direct conversion of alcohols to azides has been developed. acs.orgorganic-chemistry.org This method can be adapted for the conversion of this compound to 1,3-bis(azidomethyl)-5-tert-butylbenzene. The reaction typically involves the activation of the alcohol with a phosphoryl chloride derivative in the presence of a base like 4-(dimethylamino)pyridine (DMAP), followed by nucleophilic substitution with sodium azide. organic-chemistry.org

Once the diazide, 1,3-bis(azidomethyl)-5-tert-butylbenzene, is synthesized, it can be reacted with two equivalents of a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted bis-1H-1,2,3-triazole. This modular approach allows for the introduction of a wide variety of functional groups into the final molecule by simply changing the alkyne coupling partner.

| Step | Reactant | Reagents | Product |

| 1. Azidation | This compound | Phosphoryl chloride derivative, DMAP, NaN₃ | 1,3-bis(azidomethyl)-5-tert-butylbenzene |

| 2. Cycloaddition | 1,3-bis(azidomethyl)-5-tert-butylbenzene | Terminal Alkyne (2 eq.), Cu(I) catalyst | 1,4-disubstituted bis-1H-1,2,3-triazole derivative |

Applications in Advanced Materials Science

Polymer Synthesis and Engineering

In polymer chemistry, diols are fundamental monomers for the synthesis of step-growth polymers such as polyesters and polyurethanes. As a difunctional alcohol, (5-(Tert-butyl)-1,3-phenylene)dimethanol can react with dicarboxylic acids (or their derivatives) to form polyesters, or with diisocyanates to produce polyurethanes.

The incorporation of the 5-tert-butyl-1,3-phenylene moiety into a polymer chain is expected to impart specific properties. The bulky tert-butyl group can disrupt polymer chain packing, leading to a decrease in crystallinity and an increase in the amorphous content of the material. This structural change typically results in a higher glass transition temperature (Tg), enhanced solubility in organic solvents, and modified mechanical properties. For instance, studies on copolyesters containing 5-tert-butyl isophthalate (B1238265) units have demonstrated that increasing the content of this substituted monomer leads to a steady decrease in melting temperature and crystallinity, while the glass transition temperature increases. researchgate.net This suggests that using this compound as a monomer would similarly produce polymers with increased thermal stability and altered physical characteristics compared to those made with simpler diols.

While its primary role is that of a linear monomer due to its two reactive sites, it can be part of a crosslinked polymer network when combined with co-monomers having a functionality greater than two.

Publicly available research does not extensively detail the specific integration of this compound into the main chain of poly(ester crown ether)s or other polymacrocycles.

There is currently no significant information available in scientific literature regarding the exploration of this compound in the development of biodegradable polymer systems.

Functional Materials Development

This compound serves as a strategic precursor for the synthesis of substituted phthalonitrile (B49051) derivatives, which are the foundational building blocks for phthalocyanine (B1677752) (Pc) macrocycles. Phthalocyanines are large, aromatic, and intensely colored molecules with a wide range of applications stemming from their rich electronic and optical properties.

The synthetic pathway from the dimethanol to a phthalocyanine typically involves a multi-step process:

Conversion to a Dihalide: The two hydroxymethyl (-CH2OH) groups are first converted to a more reactive form, such as bromomethyl (-CH2Br), to yield a compound like 5-tert-butyl-1,3-bis(bromomethyl)benzene.

Cyanation: The resulting dihalide is then converted into a dinitrile derivative through a nucleophilic substitution reaction, for example, using copper(I) cyanide. This step creates the phthalonitrile precursor necessary for macrocycle formation.

Cyclotetramerization: The substituted phthalonitrile then undergoes a template-driven cyclotetramerization reaction, where four molecules condense in the presence of a metal salt to form the highly stable, metal-containing phthalocyanine macrocycle.

The presence of the tert-butyl group on the periphery of the final phthalocyanine molecule is crucial. It significantly enhances the solubility of the otherwise poorly soluble macrocycle in common organic solvents. researchgate.netmdpi.com This improved processability is vital for the fabrication of thin films and other material forms. Furthermore, peripheral substituents can modulate the electronic structure of the phthalocyanine core, thereby tailoring its redox properties. csic.esthieme-connect.de The interaction between the phthalocyanine ring and the central metal ion gives rise to multiple reversible oxidation and reduction events, which can be fine-tuned by the nature and position of these substituents. csic.es

Table 1: Selected Redox Potentials of Cobalt Phthalocyanine Derivatives Note: This table presents general data for substituted cobalt phthalocyanines to illustrate typical redox behavior and is not specific to derivatives from the title compound.

| Redox Couple | CoPc Tetrasulfonic Acid (V vs. Ag/AgCl) | CoPc Octacarboxylic Acid (V vs. Ag/AgCl) |

| First Reduction | -0.62 | -0.61 |

| Second Reduction | -0.96 | -0.92 |

| First Oxidation | 0.89 | 0.90 |

| Data sourced from research on general phthalocyanine redox properties. csic.es |

Potential in Electrochromic Devices Based on Phthalocyanine Derivatives

The tailored redox properties and high stability of phthalocyanines derived from precursors like this compound make them highly promising for applications in electrochromic devices. rsc.org Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential.

Phthalocyanine-based materials exhibit multi-color electrochromism due to their ability to undergo several stable redox reactions, leading to distinct changes in their visible light absorption spectra. researchgate.net For instance, thin films of certain metal phthalocyanines can switch between green, blue, and purple/red states. researchgate.net

The enhanced solubility provided by the tert-butyl groups is a key advantage in this context. researchgate.net It facilitates the creation of high-quality, uniform thin films on conductive substrates (like ITO glass) using solution-based processing techniques, which are essential for fabricating electrochromic devices such as smart windows, displays, and adaptive camouflage. researchgate.net The fast color-switching speeds and good operational stability observed in devices made from tert-butyl substituted phthalocyanine derivatives underscore their potential for these advanced technological applications. researchgate.net

Lack of Scientific Data on Phthalocyanine Conjugates from this compound for Electrocatalytic Oxygen Reduction

Despite a comprehensive search of scientific literature and chemical databases, no research has been identified that describes the synthesis or electrocatalytic application of phthalocyanine conjugates derived from this compound for the oxygen reduction reaction (ORR).

The field of electrocatalysis extensively studies phthalocyanine complexes, particularly those containing cobalt, as potential low-cost alternatives to platinum-based catalysts for the ORR, a critical reaction in fuel cells and metal-air batteries. The performance of these catalysts is often tuned by attaching various substituent groups to the periphery of the phthalocyanine macrocycle. These modifications can alter the electronic properties of the central metal atom, solubility, and catalyst morphology, thereby influencing the activity and mechanism of the oxygen reduction reaction.

Typically, substituted phthalocyanines are synthesized from corresponding phthalonitrile precursors. For instance, tetra-tert-butyl phthalocyanines are prepared from 4-tert-butylphthalonitrile. However, a synthetic route starting from this compound to create a phthalocyanine structure for this purpose is not documented in available research.

While extensive data exists on the ORR performance of various other substituted cobalt phthalocyanines, this information falls outside the strict scope of this article, which is focused exclusively on conjugates of this compound. Without primary research detailing the preparation of these specific conjugates and the subsequent evaluation of their electrocatalytic properties—such as onset potential, half-wave potential, and electron transfer number for the oxygen reduction reaction—it is not possible to provide the detailed findings and data tables requested for this section.

Therefore, the application of phthalocyanine conjugates derived from this compound in the electrocatalytic reduction of oxygen remains an unexplored area of research.

An extensive search of the scientific literature reveals a significant lack of specific research focused on the supramolecular chemistry of This compound as a primary building block for the applications detailed in the requested outline. While the foundational concepts of supramolecular chemistry, self-assembly, and the design of functional molecular architectures are well-established, their direct application and detailed study using this specific compound are not documented in the available literature.

The searches for its use as a molecular building block, in host-guest systems, or in the development of sensors, molecular switches, and signal amplification devices did not yield specific examples or detailed research findings. Similarly, investigations into the pre-organization, intramolecular interactions, and template effects in self-assembly processes involving this compound did not provide relevant data.

General principles of supramolecular chemistry often involve molecules with more complex functionalities or specific geometries that promote predictable and strong non-covalent interactions. It is possible that this compound is used as a precursor or intermediate in the synthesis of more complex supramolecular components, for instance, by modification of its hydroxymethyl groups. However, detailed studies on the supramolecular properties of the parent compound itself are not available.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided outline due to the absence of specific research data on this compound in the field of supramolecular chemistry.

Catalysis

Role of (5-(Tert-butyl)-1,3-phenylene)dimethanol and its Derivatives in Catalytic Systems

The compound this compound and its derivatives have emerged as versatile platforms in the development of advanced catalytic systems. Their rigid aromatic core, substituted with a bulky tert-butyl group and two reactive hydroxymethyl groups, provides a unique structural scaffold. This framework is instrumental in the synthesis of specialized molecules with significant catalytic applications, ranging from bio-inspired antioxidant mimics to robust ligands for transition-metal catalysis.

One of the most significant applications of this compound derivatives is in the field of antioxidant research, specifically in the creation of mimics for the selenoenzyme Glutathione Peroxidase (GPx). mdpi.com GPx plays a crucial role in biological systems by reducing harmful peroxides, thereby protecting cells from oxidative damage. mdpi.com Synthetic organoselenium compounds are of great interest for their ability to replicate this catalytic activity. nih.gov

Research has demonstrated that the (5-tert-butyl-1,3-phenylene)dimethanol framework can be incorporated into selenium-containing molecules, which are precursors to catalytically active selenuranes. For instance, the compound 5-tert-butyl-2-(phenylselanyl)-1,3-phenylene)dimethanol has been synthesized and characterized. sci-hub.seresearchgate.net This synthesis is typically achieved through the reduction of dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate using a reducing agent like lithium aluminum hydride (LiAlH4). sci-hub.seresearchgate.net

The oxidation of these selenium-containing precursors leads to the formation of selenuranes, a class of hypervalent selenium compounds. sci-hub.se Specifically, the oxidation of the isophthalic acid derivative, 5-tert-butyl-2-(phenylselanyl)isophthalic acid, with hydrogen peroxide yields a bicyclic diacyloxyselenurane. sci-hub.se These selenuranes can catalytically decompose peroxides in a manner analogous to the native GPx enzyme, often following a ping-pong mechanism. mdpi.com The antioxidant and GPx-like activity of various synthetic organoselenium compounds, including spiroselenuranes, have been evaluated and confirmed through methods like the coupled reductase assay. mdpi.com

Table 1: Synthesis of a this compound Derivative

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate | LiAlH4 | 5-tert-butyl-2-(phenylselanyl)-1,3-phenylene)dimethanol | sci-hub.seresearchgate.net |

The design of ancillary ligands is a cornerstone of modern inorganic and organometallic chemistry, as ligands modulate the reactivity and selectivity of metal catalysts. wiley.com The structure of this compound makes it an attractive scaffold for creating new ligands. The two hydroxyl groups can be readily modified to introduce donor atoms or larger chemical moieties capable of coordinating to a metal center.

N-Heterocyclic carbenes (NHCs) have become powerful ligands in transition-metal catalysis due to their strong σ-donating properties, which form stable bonds with metal centers. nih.govnih.gov Copper-NHC complexes, in particular, have proven to be excellent catalysts for a wide array of chemical transformations, including carboxylation reactions with carbon dioxide and the functionalization of carbonyls, alkenes, and alkynes. rsc.orgiupac.org The development of simple and practical bis-N-heterocyclic carbene ligands has been shown to be effective for copper-catalyzed reactions like the Glaser coupling. nih.gov

While direct synthesis of an NHC ligand from this compound is not explicitly detailed in the provided sources, its di-functional nature provides a clear pathway for such applications. The dimethanol groups can be converted to dihalides and subsequently reacted with N-heterocycles to form bis-imidazolium or bis-benzimidazolium salts, which are the direct precursors to bis-NHC ligands. The tert-butyl group would provide steric bulk, a crucial feature in ligand design for enhancing catalyst stability and influencing selectivity. tum.de The resulting pincer-type or flexible ligands could then be complexed with copper to generate catalysts for reactions such as the regio- and stereoselective carboboration of alkynes. semanticscholar.org

Table 2: Examples of Reactions Catalyzed by Copper N-Heterocyclic Carbene (Cu-NHC) Systems

| Reaction Type | Catalyst System | Significance | Reference |

|---|---|---|---|

| Carboxylation of C-B and C-H bonds | Cu-NHC complexes | Utilizes CO2 to form carboxylic acids | iupac.org |

| Glaser Coupling | Cu-NHC complexes | Environmentally friendly synthesis of symmetrical 1,3-diynes | nih.gov |

| 1,2-Carboboration of Alkynes | Copper-Metallized Porous NHC Polymer | Highly regio- and stereoselective synthesis of alkenylboronates | semanticscholar.org |

The utility of this compound and its precursors extends to their role as key intermediates in multi-step synthetic sequences aimed at producing catalytically active molecules. chembk.com The synthesis of pincer-type bicyclic selenuranes highlights this role effectively. sci-hub.se

The synthetic pathway begins with dimethyl 2-bromo-5-tert-butylisophthalate. sci-hub.se This starting material is reacted with sodium benzeneselenolate to yield dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate. This monoselenide compound serves as a crucial branching point. On one hand, it can be reduced with LiAlH4 to produce 5-tert-butyl-2-(phenylselanyl)-1,3-phenylene)dimethanol, demonstrating the formation of the core dimethanol structure as a stable intermediate. sci-hub.seresearchgate.net

On the other hand, the isophthalate (B1238265) intermediate can be hydrolyzed to its corresponding dicarboxylic acid, 5-tert-butyl-2-(phenylselanyl)isophthalic acid. sci-hub.se This acid is then oxidized with hydrogen peroxide, leading to a cyclization reaction that forms a bicyclic diacyloxyselenurane. sci-hub.se This final product is a catalytically active compound that functions as a GPx mimic. mdpi.comsci-hub.se Therefore, the core chemical structure derived from this compound is integral to the synthesis of these advanced catalysts.

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the computational chemistry and mechanistic insights of This compound according to the specified outline. The required research connecting this specific compound to the detailed theoretical and mechanistic studies outlined in the prompt does not appear to be present in the public domain.

Specifically, searches for peer-reviewed studies and computational data yielded the following results:

Computational Chemistry and Mechanistic Insights

Prediction of Reactivity, Stereochemistry, and Selectivity in Derivatization Reactions:No computational models or theoretical predictions concerning the reactivity, stereochemistry, or selectivity of derivatization reactions for this specific compound were identified.

Due to the absence of specific research data for (5-(Tert-butyl)-1,3-phenylene)dimethanol within the highly specialized topics requested, generating a scientifically accurate and informative article that strictly adheres to the provided outline is not feasible.

Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

Single Crystal X-ray Crystallography of (5-(Tert-butyl)-1,3-phenylene)dimethanol Derivatives and Intermediates

Similarly, the crystal structure of 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, another related intermediate, reveals that the thiophene (B33073) and benzene (B151609) rings are nearly coplanar. huji.ac.il This planarity is facilitated by an intramolecular O—H⋯O hydrogen bond between the hydroxyl and aldehyde groups. huji.ac.il

The analysis of these and other derivatives, such as nickel(II) complexes featuring ligands derived from the 1,3-phenylene core, demonstrates the power of X-ray crystallography in confirming connectivity, determining stereochemistry, and understanding intermolecular interactions that govern the solid-state packing of these molecules. libretexts.org The crystallographic data obtained for these related compounds provide a strong foundation for predicting the structural features of this compound itself.

Below are representative tables summarizing the kind of crystallographic data obtained for such derivatives:

Table 1: Example Crystal Data for a (5-(Tert-butyl)-1,3-phenylene) Derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₉NO₃S |

| Formula Weight | 293.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5830 (2) |

| b (Å) | 18.5242 (4) |

| c (Å) | 9.3889 (2) |

| β (°) | 93.359 (1) |

| Volume (ų) | 1490.21 (6) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.308 |

Data adapted from a representative derivative structure. researchgate.net

Table 2: Example Data Collection and Refinement Parameters.

| Parameter | Value |

|---|---|

| Diffractometer | Bruker–Nonius X8APEX-II CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 180 (2) |

| Reflections collected | 46511 |

| Independent reflections | 4716 |

| R_int | 0.031 |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.102 |

Data adapted from a representative derivative structure. researchgate.net

Comprehensive Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ⁷⁷Se-NMR) for Structural Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of "this compound" and its derivatives in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals that confirm its structure. A sharp singlet in the upfield region (around 1.3 ppm) corresponds to the nine equivalent protons of the tert-butyl group. The methylene (B1212753) protons of the two CH₂OH groups would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-4.8 ppm. The aromatic protons would exhibit a distinct splitting pattern in the downfield region (7.0-7.5 ppm). Specifically, one would expect a singlet for the proton at the C2 position and a doublet for the protons at the C4 and C6 positions of the benzene ring. The hydroxyl protons, if not exchanged with a deuterated solvent, would appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular skeleton. Key signals would include those for the quaternary carbon and the methyl carbons of the tert-butyl group (around 35 ppm and 31 ppm, respectively). The methylene carbons of the dimethanol groups would resonate at approximately 65 ppm. The aromatic region would display signals for the substituted and unsubstituted carbons of the benzene ring, with their specific chemical shifts influenced by the attached groups.

⁷⁷Se-NMR Spectroscopy: For derivatives of this compound that incorporate selenium, ⁷⁷Se-NMR spectroscopy is a powerful technique. huji.ac.il The ⁷⁷Se nucleus has a spin of 1/2 and a wide chemical shift range, making it highly sensitive to the local electronic environment. huji.ac.ilresearchgate.net For example, in compounds where the hydroxyl groups are replaced by selenium-containing moieties like selenocyanates (-SeCN) or diselenides (-Se-Se-), the ⁷⁷Se chemical shift provides direct evidence of the selenium functionalization. The chemical shift can be influenced by the nature of the substituents on the aromatic ring and the solvent used for the measurement. researchgate.netrsc.org For instance, the ⁷⁷Se chemical shift for a diaryl diselenide is typically around 460-480 ppm, while selenocyanates appear in a different region of the spectrum. mdpi.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | singlet | 9H |

| Ar-CH₂OH | ~4.7 | singlet | 4H |

| -CH₂OH | variable | broad singlet | 2H |

| Ar-H (C4, C6) | ~7.2 | doublet | 2H |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₃ | ~31 |

| -C(CH₃)₃ | ~35 |

| Ar-CH₂OH | ~65 |

| Aromatic C-H | ~120-125 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would display several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding.

Strong absorptions in the 2850-3000 cm⁻¹ range due to the C-H stretching vibrations of the tert-butyl and methylene groups.

Characteristic peaks in the 1450-1600 cm⁻¹ region attributed to the C=C stretching vibrations within the aromatic ring.

A strong band around 1000-1200 cm⁻¹ arising from the C-O stretching vibration of the primary alcohol groups.

When the hydroxyl groups are converted to other functionalities, such as bromomethyl (-CH₂Br) or selenocyanate (B1200272) (-CH₂SeCN), new characteristic peaks will appear in the FTIR spectrum. For example, the C-Br stretching vibration typically appears in the 500-600 cm⁻¹ range, while the C≡N stretch of a selenocyanate group would be observed around 2150 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complex Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region, typically between 200 and 300 nm. These absorptions are due to π → π* transitions within the benzene ring. researchgate.net The substitution pattern on the ring influences the exact wavelength and intensity of these absorptions.

This technique becomes particularly informative when studying metal complexes derived from ligands based on the this compound framework. The coordination of a metal ion to the ligand can lead to the appearance of new absorption bands in the visible region of the spectrum. libretexts.orgmdpi.com These new bands often correspond to ligand-to-metal charge transfer (LMCT) or d-d transitions, and their positions and intensities provide insights into the geometry and electronic structure of the resulting coordination complex. researchgate.netbath.ac.uk

Mass Spectrometry Techniques for Molecular Weight and Composition Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Field Desorption (FD) would be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, or the loss of isobutylene (B52900) (C₄H₈) via rearrangement. researchgate.net For this compound, other expected fragmentations would include the loss of water (H₂O) or a hydroxymethyl radical (•CH₂OH) from the parent ion. The fragmentation of derivatives would show characteristic losses of the respective functional groups, aiding in the confirmation of the derivatization.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-tert-butyl-2-(N,N-dimethylaminocarbonylthio)isophthalaldehyde |

| 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde |

| 1,3-Bis(bromomethyl)-5-tert-butylbenzene |

| 5-tert-butyl-isophthalaldehyde |

| 1,3,5-Tris(dibromomethyl)benzene |

| 1,3-Dibromo-5-(tert-butyl)benzene |

| 1,3-Bis(bromomethyl)benzene |

| 1,2-Bis(bromomethyl)benzene |

| 9-phenylthiophenanthrene |

| 9-tert-butylthiophenanthrene |

| N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol (B129727) monosolvate |

| tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

| 4,5-Di-tert-butyl-1,3,6,8-tetraphenyl-4,5,8a,8b-tetrahydro-as-indacene |

| Bis[4,4′-(1,3-Phenylenebis(azanylylidene))-bis(3,6-di-tert-butyl-2-oxycyclohexa-2,5-dien-1-one)-bis(dimethylsulfoxide)nickel(II)] |

| 5-tert-Butylisophthalic acid |

Electrochemical and In-situ Spectroelectrochemical Analysis of Derivatives

The electrochemical properties of derivatives of this compound, particularly those incorporated into electroactive systems like phthalocyanines, can be investigated using techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV). These methods provide information on the redox potentials and the stability of the different oxidation states of the molecule.

In-situ spectroelectrochemistry combines electrochemical measurements with UV-visible spectroscopy, allowing for the simultaneous observation of changes in the electronic absorption spectrum as the oxidation state of the molecule is varied. scirp.orgnih.gov This technique is particularly useful for identifying the intermediate species generated during redox processes and for understanding the electronic transitions associated with different oxidation states.

For example, studies on metallophthalocyanines substituted with moieties containing the (tert-butyl)-phenylene unit have shown that these compounds can undergo multiple, reversible one-electron reduction and oxidation processes centered on both the metal and the phthalocyanine (B1677752) ring. researchgate.netmarmara.edu.trresearchgate.net The presence of the bulky tert-butyl group can influence the solubility and aggregation behavior of these molecules, which in turn affects their electrochemical and spectroelectrochemical properties. The color changes associated with these redox processes are also of interest for applications in electrochromic devices. researchgate.netmarmara.edu.tr

Table 3: Representative Electrochemical Data for a Substituted Metallophthalocyanine

| Redox Process | E₁/₂ (V vs. Ag/AgCl) | Description |

| Reduction I | -0.55 | Pc ring-based reduction |

| Reduction II | -1.05 | Pc ring-based reduction |

| Oxidation I | 0.70 | Metal-based oxidation |

This table provides representative data based on studies of similar phthalocyanine complexes and is for illustrative purposes. researchgate.net

Thermal Analysis of Polymeric Systems Incorporating this compound as a Building Block

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of polymeric materials. For polymers incorporating the this compound unit, these methods provide critical data for determining their processing conditions and service temperature limits.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a polymer and to study its decomposition profile. researchgate.net For polymers containing the this compound moiety, the TGA curve would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. researchgate.net The presence of the aromatic ring is expected to contribute to good thermal stability, while the tert-butyl group might be a point of initial thermal degradation.

Table 4: Typical TGA Data for an Aromatic Polyester

| Parameter | Value |

| Onset Decomposition Temperature (T₅%) | 350 - 450 °C |

| Temperature of Maximum Decomposition Rate | 400 - 500 °C |

| Char Yield at 600 °C | 20 - 40 % |

This table provides a typical range of values for aromatic polyesters and serves as an illustrative example.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.dehu-berlin.de It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deresearchgate.net For amorphous polymers derived from this compound, the DSC thermogram would show a step change in the heat capacity at the Tg. researchgate.net The bulky tert-butyl group is likely to increase the Tg by restricting chain mobility. For semi-crystalline polymers, endothermic melting peaks and exothermic crystallization peaks would also be observed. researchgate.net

Table 5: Illustrative DSC Data for a Polymer Incorporating this compound

| Thermal Transition | Temperature Range (°C) |

| Glass Transition Temperature (Tg) | 100 - 150 °C |

| Melting Temperature (Tm) (if crystalline) | 250 - 300 °C |

Dynamic Mechanical Thermal Analysis (DMTA), also known as Dynamic Mechanical Analysis (DMA), is a powerful technique for studying the viscoelastic properties of polymers as a function of temperature and frequency. sealseastern.comyoutube.com The sample is subjected to a sinusoidal stress, and the resulting strain is measured. This allows for the determination of the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response. pbipolymer.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties. pbipolymer.com

For polymers containing the this compound unit, DMTA can provide a more sensitive measurement of the glass transition temperature, which is often taken as the peak of the tan δ curve. pbipolymer.comthermofisher.com The technique also provides information on other relaxations, such as beta-transitions, which occur at lower temperatures and are related to localized molecular motions. The storage modulus in the glassy region provides an indication of the material's stiffness. thermofisher.com

Table 6: Representative DMTA Data for an Amorphous Polymer

| Parameter | Value |

| Storage Modulus (E') at Room Temperature | 1 - 3 GPa |

| Glass Transition Temperature (Tg) from tan δ peak | 110 - 160 °C |

This table shows representative values for a rigid amorphous polymer and is intended for illustrative purposes.

Q & A

Q. What are the recommended methodologies for synthesizing (5-(tert-butyl)-1,3-phenylene)dimethanol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling reactions. For example, diethyl 7,7'-(5-(tert-butyl)-2-(quinolin-8-ylcarbamoyl)-1,3-phenylene)diheptanoate was synthesized using Pd(OAc)₂ with K₂CO₃ as a base in t-amyl alcohol at 110°C for 20 hours . Key parameters include:

| Parameter | Example Conditions |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Solvent | t-Amyl alcohol |

| Temperature | 110°C |

| Reaction Time | 20 hours |

| Purification | Column chromatography |

Optimization may involve adjusting ligand systems (e.g., pivalic acid as an additive) or solvent polarity to enhance yield and regioselectivity.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use X-ray crystallography (via SHELX software ) for unambiguous confirmation of stereochemistry and bond geometry. Complementary techniques include:

- NMR : Compare H/C chemical shifts with computed spectra (e.g., density functional theory).

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS.

- FT-IR : Verify hydroxyl and aromatic C-H stretching frequencies (~3200–3600 cm and ~3000–3100 cm, respectively).

For crystallographic refinement, SHELXL is recommended for small-molecule structures due to its robust handling of twinned data and high-resolution refinement .

Q. What safety protocols should be followed given limited toxicity data for this compound?

Methodological Answer: While no acute toxicity data exists , adopt precautionary measures:

- Handling : Use fume hoods, nitrile gloves, and lab coats.

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.

- Waste Disposal : Treat as hazardous organic waste (incineration recommended).

- Emergency Response : Use activated carbon for spills and consult SDS templates from structurally similar compounds (e.g., Bambuterol HCl ).

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The tert-butyl group acts as a steric shield, directing electrophilic substitution to the para position. For example, in palladium-catalyzed arylations, steric hindrance from the tert-butyl group reduces side reactions, improving regioselectivity . Experimental validation:

- Compare reaction outcomes with/without tert-butyl substituents.

- Monitor intermediates via LC-MS to track regiochemical pathways.

Q. How can computational modeling predict the compound’s interactions in supramolecular assemblies?

Methodological Answer: Use density functional theory (DFT) to model hydrogen-bonding networks and π-π stacking interactions. Steps:

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

Simulate dimerization energy (e.g., Gaussian09).

Validate with experimental data (e.g., X-ray bond lengths ).

For macromolecular applications, molecular docking (AutoDock Vina) can predict host-guest binding with cyclodextrins or metal-organic frameworks.

Q. How should researchers address contradictions in ecological impact data for structurally similar tert-butyl derivatives?

Methodological Answer: When persistence or toxicity data is unavailable , employ tiered assessment:

Read-Across Analysis : Compare with analogs like tert-butylphenyl diphenyl phosphate (aquatic chronic toxicity: H410 ).

In Silico Prediction : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF).

Experimental Testing : Conduct OECD 301F (ready biodegradability) and Daphnia magna acute toxicity assays.

Data Contradiction Analysis Example

Scenario : Conflicting NMR spectra between synthetic batches.

Resolution Strategy :

Re-run H NMR in deuterated DMSO to detect trace solvents.

Use 2D-COSY to confirm coupling patterns.

Cross-check with X-ray data (if crystalline) .

Validate purity via HPLC (≥95% area threshold).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.